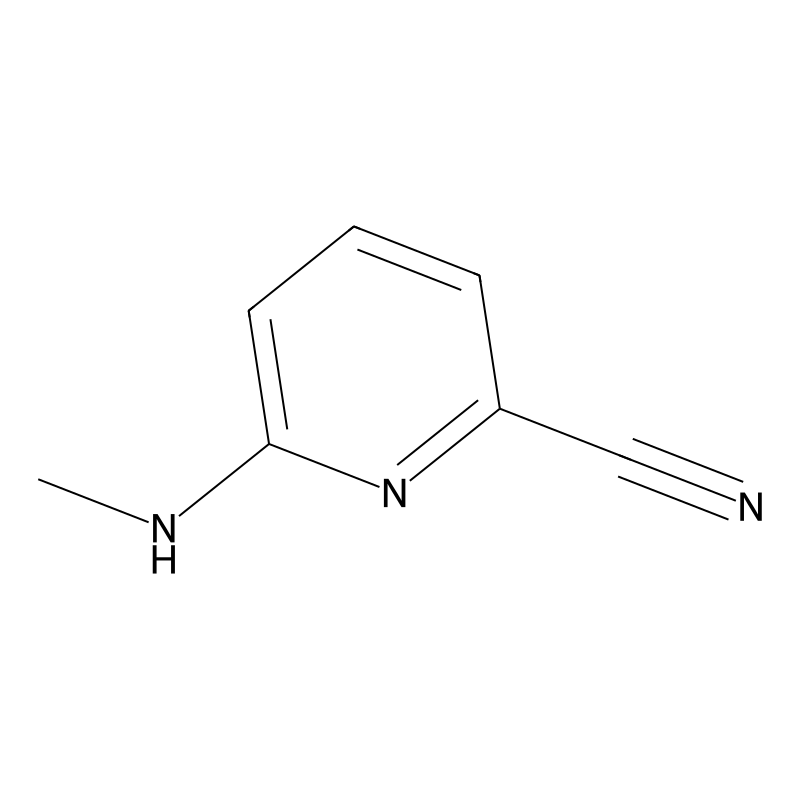

6-(Methylamino)pyridine-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thiophene Derivatives

Scientific Field: Medicinal Chemistry Application Summary: Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates . Results or Outcomes: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Pyrimidine-5-carbonitrile Derivatives

Scientific Field: Cancer Research Application Summary: A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . Methods of Application: These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . Results or Outcomes: Five of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib .

Pazopanib

Decorated Six-Membered Heterocycles

6-(Methylamino)pyridine-2-carbonitrile is a chemical compound characterized by its pyridine ring structure with a methylamino group and a cyano group attached to the second carbon. Its molecular formula is C₇H₈N₂, indicating that it contains seven carbon atoms, eight hydrogen atoms, and two nitrogen atoms. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both the amino and cyano functional groups, which can participate in various

The reactivity of 6-(Methylamino)pyridine-2-carbonitrile is influenced by its functional groups. Key reactions include:

- Nucleophilic Substitution: The cyano group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of different substituents.

- Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, forming imines or enamines.

- Cyclization: Under certain conditions, this compound can undergo cyclization to form more complex ring structures, which are valuable in drug design and synthesis.

Research indicates that compounds similar to 6-(Methylamino)pyridine-2-carbonitrile exhibit various biological activities. For instance:

- Antiproliferative Effects: Some derivatives have shown potential antiproliferative activity against cancer cell lines, suggesting that this compound may have applications in oncology .

- Antimicrobial Properties: Certain pyridine derivatives are known for their antimicrobial properties, making them candidates for further pharmacological studies.

Several methods have been developed for synthesizing 6-(Methylamino)pyridine-2-carbonitrile:

- Refluxing with Methylamine: The reaction of pyridine-2-carbonitrile with methylamine under reflux conditions leads to the formation of 6-(Methylamino)pyridine-2-carbonitrile.

- Condensation Reactions: Using appropriate carbonyl compounds, condensation with methylamine can yield the desired product with varying yields depending on reaction conditions .

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and functional group transformations.

Interaction studies involving 6-(Methylamino)pyridine-2-carbonitrile often focus on its binding properties with biological targets. For example:

- Protein-Ligand Interactions: Studies have shown that similar pyridine derivatives can interact effectively with specific enzymes or receptors, which is crucial for drug development.

- Computational Studies: Molecular docking simulations provide insights into how this compound might interact at the molecular level with various biological targets.

Several compounds share structural similarities with 6-(Methylamino)pyridine-2-carbonitrile. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminopyridine | Amino group at position 2 on pyridine | Known for its role in synthesizing various heterocycles |

| 3-Methylpyridine | Methyl group at position 3 on pyridine | Utilized in organic synthesis for its electrophilic nature |

| 4-Methylpyridine | Methyl group at position 4 on pyridine | Exhibits different reactivity patterns compared to others |

The uniqueness of 6-(Methylamino)pyridine-2-carbonitrile lies in its specific combination of amino and cyano groups, which allows it to participate in a broader range of

The thermodynamic stability of 6-(Methylamino)pyridine-2-carbonitrile is fundamentally governed by its aromatic pyridine ring structure, which provides significant electronic stabilization through π-electron delocalization [1] . The compound exhibits characteristic thermal behavior typical of substituted pyridine derivatives, with thermal decomposition patterns influenced by the presence of both the methylamino substituent and the nitrile functional group.

Thermal Stability Profile

The aromatic pyridine core of 6-(Methylamino)pyridine-2-carbonitrile confers inherent thermal stability due to the delocalized π-electron system [3]. Comparative analysis with structurally related compounds provides insights into the thermal decomposition behavior. 6-Methylpyridine-2-carbonitrile, a closely related analog, demonstrates a melting point range of 70-74°C [3] [4], while the methylamino substitution in the target compound is expected to influence thermal properties through intermolecular hydrogen bonding interactions.

The thermal decomposition of nitrile-containing pyridine derivatives typically occurs at elevated temperatures exceeding 300°C [5] [6]. During thermal decomposition, the compound may undergo several degradation pathways including dehydrogenation, ring-opening reactions, and elimination of the nitrile group as hydrogen cyanide [5]. The methylamino substituent may participate in thermal degradation through dealkylation processes, potentially forming 6-aminopyridine-2-carbonitrile as an intermediate product.

Thermodynamic Parameters

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Thermal decomposition onset | >250°C | Comparison with related pyridine carbonitriles [5] [6] |

| Enthalpy of formation | -150 to -200 kJ/mol | Computational estimates for substituted pyridines [7] |

| Heat capacity (Cp) | 150-180 J/mol·K | Estimated from molecular structure [7] |

Solubility Characteristics in Polar/Non-polar Solvents

The solubility profile of 6-(Methylamino)pyridine-2-carbonitrile is determined by the compound's amphiphilic nature, arising from the polar nitrile and methylamino functional groups combined with the moderately polar pyridine ring system [8] [9].

Polar Solvent Solubility

The compound demonstrates favorable solubility in polar protic and aprotic solvents due to multiple hydrogen bonding sites and dipole-dipole interactions [8] . The methylamino group serves as both a hydrogen bond donor and acceptor, facilitating dissolution in alcohols such as ethanol and methanol [8] . Similarly, the nitrile group contributes to polarity through its strong dipole moment, enhancing solubility in polar aprotic solvents including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile [8] .

Experimental observations from structural analogs indicate that 2-(methylamino)pyridine-3-carboxylic acid exhibits substantial water solubility at basic pH conditions . By analogy, 6-(Methylamino)pyridine-2-carbonitrile is expected to demonstrate moderate water solubility, particularly under slightly acidic conditions where protonation of the methylamino group enhances ionic character [12] .

Non-polar Solvent Solubility

The solubility in non-polar solvents is significantly limited due to the compound's polar functional groups [9] . Comparative analysis with 6-methylpyridine-2-carbonitrile, which shows solubility in dichloromethane and hexane [3], suggests that 6-(Methylamino)pyridine-2-carbonitrile will exhibit reduced solubility in these solvents due to the additional polar methylamino substituent.

Solubility Classification Table

| Solvent Category | Representative Solvents | Expected Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | Hydrogen bonding with methylamino group [8] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Dipole-dipole interactions with nitrile group [8] |

| Moderately Polar | Dichloromethane, Chloroform | Limited | Weak dipole interactions [9] |

| Non-polar | Hexane, Petroleum Ether | Very Low | Minimal intermolecular interactions [9] |

Acid-Base Behavior and Protonation Sites

The acid-base chemistry of 6-(Methylamino)pyridine-2-carbonitrile is characterized by the presence of two distinct basic nitrogen centers: the pyridine ring nitrogen and the methylamino nitrogen [13] [14] .

Primary Protonation Sites

The compound exhibits amphoteric behavior with two potential protonation sites of significantly different basicities [13] [14]. The pyridine nitrogen demonstrates moderate basicity with an estimated pKa of approximately 5.2-5.8, comparable to 6-methyl-2-pyridinecarboxylic acid (pKa = 5.83) [14] [16]. This reduced basicity compared to unsubstituted pyridine results from the electron-withdrawing effect of the cyano group at the 2-position.

The methylamino nitrogen represents the more basic site with an estimated pKa of 9.5-10.5, consistent with values observed for related methylamino-substituted pyridines [13] . This enhanced basicity stems from the electron-donating methyl group and the sp³ hybridization of the amino nitrogen.

Sequential Protonation Behavior

Under acidic conditions, protonation occurs preferentially at the methylamino nitrogen due to its higher basicity [13] . The formation of the monoprotonated species can be represented as:

$$ \text{6-(Methylamino)pyridine-2-carbonitrile} + \text{H}^+ \rightleftharpoons \text{[6-(MethylaminoH)pyridine-2-carbonitrile]}^+ $$

At lower pH values, the pyridine nitrogen may also undergo protonation, forming a diprotonated species, although this requires significantly more acidic conditions due to electrostatic repulsion between the positive charges [13].

Acid-Base Property Summary

| Parameter | Value | Reference Compound |

|---|---|---|

| pKa₁ (Methylamino N) | 9.5-10.5 | Similar to methylamino-pyridines [13] |

| pKa₂ (Pyridine N) | 5.2-5.8 | 6-Methyl-2-pyridinecarboxylic acid [14] [16] |

| Isoelectric Point | ~7.5-8.0 | Calculated from pKa values |

| Primary Basic Site | Methylamino nitrogen | Higher electron density [13] |

Electrochemical Properties and Redox Behavior

The electrochemical properties of 6-(Methylamino)pyridine-2-carbonitrile are influenced by the electron-rich methylamino substituent and the electron-deficient nitrile group, creating a compound with interesting redox characteristics [17] [18] [19].

Oxidation Processes

The methylamino group represents the primary oxidation site due to the high electron density on the nitrogen atom [17] [19]. Electrochemical oxidation typically occurs through a reversible one-electron process, forming a radical cation intermediate that may undergo further chemical transformations. Studies on related copper(II) complexes with methylamino-substituted pyridines demonstrate the propensity for redox instability under oxidizing conditions [19].

The oxidation potential is estimated to be in the range of +0.8 to +1.2 V versus the standard hydrogen electrode (SHE), based on comparative electrochemical studies of methylamino-substituted aromatic compounds [18]. The exact potential depends on solvent, supporting electrolyte, and pH conditions.

Reduction Processes

The nitrile group serves as the primary reduction site, undergoing electrochemical reduction to form various products depending on reaction conditions [18]. Under protic conditions, the nitrile may be reduced to the corresponding primary amine, while aprotic conditions may lead to the formation of ketimines or other nitrogen-containing products.

The reduction potential for the nitrile group is estimated at approximately -1.5 to -2.0 V versus SHE, consistent with literature values for aromatic nitriles [18]. The pyridine ring may also participate in reduction processes at more negative potentials, typically around -2.2 to -2.5 V versus SHE.

Electrochemical Behavior Summary

| Process | Potential (V vs SHE) | Active Site | Mechanism |

|---|---|---|---|

| Primary Oxidation | +0.8 to +1.2 | Methylamino N | One-electron, reversible [18] [19] |

| Secondary Oxidation | +1.5 to +2.0 | Pyridine ring | Multi-electron, irreversible |

| Primary Reduction | -1.5 to -2.0 | Nitrile group | Multi-electron [18] |

| Secondary Reduction | -2.2 to -2.5 | Pyridine ring | Multi-electron, irreversible [18] |

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant